molecular formula C21H16N4O4S B2426170 N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-21-3

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2426170
CAS No.: 941878-21-3
M. Wt: 420.44
InChI Key: IANAWIXAUPUOHN-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a nitro group, and a pyridinylmethyl group, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The action of this compound affects the biochemical pathway involving the DprE1 enzyme . This enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the bioavailability of the compound, allowing it to reach its target in the body .

Result of Action

The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, the presence of other substances in the body, such as food or other drugs, can also affect the pharmacokinetics of the compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide are intriguing. It has been found to exhibit antibacterial activity, particularly when used in conjunction with cell-penetrating peptides . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a way that inhibits bacterial growth.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to have antihyperalgesic effects in mice with neuropathic pain, suggesting that it may influence cell function and cellular metabolism .

Molecular Mechanism

It has been suggested that it may modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways

Temporal Effects in Laboratory Settings

It has been suggested that it may have chronic pain-relieving properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have antihyperalgesic effects in mice with neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid under specific reaction conditions to form the desired benzamide derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the methoxy and nitro groups, which contribute to its specific chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its overall efficacy as a potential therapeutic agent.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-17-8-9-19-18(12-17)23-21(30-19)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANAWIXAUPUOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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